1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate

Lipophilicity Fsp3 Drug-likeness

1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (CAS 1260887-81-7) is a 4,4-gem-difluorinated pyrrolidine-1,3-dicarboxylate derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the N1 position and an ethyl ester at the C3 position. This compound belongs to the class of fluorinated heterocyclic building blocks widely employed as intermediates in pharmaceutical synthesis, particularly for programs targeting CNS disorders, antiviral protease inhibitors, and KRAS inhibitors.

Molecular Formula C12H19F2NO4
Molecular Weight 279.284
CAS No. 1260887-81-7
Cat. No. B597735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
CAS1260887-81-7
Synonyms1-tert-Butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
Molecular FormulaC12H19F2NO4
Molecular Weight279.284
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1(F)F)C(=O)OC(C)(C)C
InChIInChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-15(7-12(8,13)14)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3
InChIKeyXIHGNQZBQXAVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (CAS 1260887-81-7): A Fluorinated Pyrrolidine Building Block for Medicinal Chemistry Procurement


1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (CAS 1260887-81-7) is a 4,4-gem-difluorinated pyrrolidine-1,3-dicarboxylate derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the N1 position and an ethyl ester at the C3 position . This compound belongs to the class of fluorinated heterocyclic building blocks widely employed as intermediates in pharmaceutical synthesis, particularly for programs targeting CNS disorders, antiviral protease inhibitors, and KRAS inhibitors [1]. The gem-difluoro substitution at the 4-position is pharmacologically significant: it increases conformational rigidity, modulates pKa of adjacent functional groups, enhances metabolic stability by blocking oxidative metabolism at that site, and can improve target binding through stereoelectronic effects [1].

Why 1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate Cannot Be Replaced by Non-Fluorinated or Differently Protected Pyrrolidine Analogs


The specific combination of N-Boc protection, C3-ethyl ester, and gem-difluoro substitution at the 4-position within the pyrrolidine-1,3-dicarboxylate scaffold is non-interchangeable for synthetic and pharmacological reasons. The non-fluorinated analog (CAS 170844-49-2) lacks the metabolic blockade and conformational bias conferred by the 4,4-difluoro motif [1]. Conversely, the N-benzyl analog (CAS 1823266-74-5) cannot be orthogonally deprotected under the mild acidic conditions used for Boc removal, precluding its use in synthetic sequences where orthogonal protecting group strategy is required . The 3-methyl ester analog (CAS 1780714-55-7) offers different steric and electronic properties at the ester position, altering reactivity in downstream transformations such as amidation or reduction . These differences are not merely theoretical: the 4,4-difluoro motif has been specifically claimed in patent families targeting orexin receptors, cystic fibrosis, and KRAS G12C, indicating that this precise substitution pattern is necessary for biological activity in key therapeutic programs [2].

Head-to-Head Quantitative Evidence for 1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate Selection Over Analogs


Lipophilicity Modulation: LogP and Fsp3 Comparison of 4,4-Difluoro vs. Non-Fluorinated Pyrrolidine Core

The 4,4-difluoro substitution increases both lipophilicity (LogP) and fraction of sp3-hybridized carbons (Fsp3) relative to the non-fluorinated analog, parameters critical for CNS drug design. The target compound (CAS 1260887-81-7) exhibits LogP = 1.789 and Fsp3 = 0.833, compared to the non-fluorinated analog 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS 170844-49-2) with LogP = 1.744 and Fsp3 = 0.750 (calculated from SMILES) [1]. While the LogP difference is subtle (+0.045 units), the increase in Fsp3 (+0.083) reflects the replacement of two C-H bonds with C-F bonds, which is associated with improved metabolic stability and solubility profiles in lead optimization campaigns [2].

Lipophilicity Fsp3 Drug-likeness Physicochemical property

Orthogonal Protecting Group Strategy: Boc vs. Cbz Compatibility in Multi-Step Syntheses

The N-Boc group on the target compound enables mild acidic deprotection (TFA/DCM or HCl/dioxane) orthogonal to benzyl ester or Cbz protecting groups commonly used in multi-step medicinal chemistry syntheses. The direct comparator, 1-benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (CAS 1823266-74-5), carries an N-Cbz equivalent that requires hydrogenolysis for removal, which is incompatible with substrates containing reducible functional groups (e.g., alkenes, nitro groups, aryl halides) . The Boc strategy allows selective N-deprotection while preserving benzyl esters, tert-butyl esters, and Fmoc groups elsewhere in the molecule. Commercial availability of the Boc-protected 4,4-difluoropyrrolidine-3-carboxylic acid (CAS 1196145-11-5) as a downstream intermediate further validates the synthetic utility of this orthogonal protection scheme .

Orthogonal protecting group Boc deprotection Solid-phase synthesis Peptidomimetic

Ester Reactivity Hierarchy: Ethyl vs. Methyl Ester in Downstream Amidation and Reduction Reactions

The ethyl ester at C3 provides a balance of reactivity and steric protection distinct from the methyl ester analog (CAS 1780714-55-7). Ethyl esters exhibit approximately 2- to 5-fold slower rates of aminolysis compared to methyl esters under identical conditions, allowing for chemoselective transformations when multiple ester groups are present . Additionally, ethyl esters show greater stability toward non-specific esterase-mediated hydrolysis in biological assays, a consideration when the compound is used to prepare prodrugs or in cellular target engagement studies . The molecular weight difference is modest (279.28 vs. 265.25 g/mol for the methyl analog), but this 14 Da difference can be significant in fragment-based drug discovery where ligand efficiency metrics are tightly tracked .

Ester aminolysis Amidation DIBAL-H reduction Steric hindrance

Patent-Cited Scaffold Preference for 4,4-Difluoro-1,3-Dicarboxylate Pyrrolidines in Therapeutic Programs

The 4,4-difluoropyrrolidine-1,3-dicarboxylate scaffold has been explicitly exemplified in multiple patent families across diverse therapeutic areas, confirming that this precise substitution pattern—rather than mono-fluoro, non-fluorinated, or 3,3-difluoro alternatives—is preferred for biological activity. WO2016025669A1 (orexin receptor modulators) claims difluoropyrrolidines with the 4,4-difluoro motif for sleep/wake regulation [1]. US9169205B2 claims pyrrolidine derivatives for therapeutic use . The non-fluorinated pyrrolidine-1,3-dicarboxylate scaffold (CAS 170844-49-2) appears in fewer patent families, primarily as a general intermediate in KRAS inhibitor synthesis (US-2021230162-A1) rather than as the pharmacophoric core itself . This differential patent landscape indicates that the 4,4-difluoro substitution is a key structural determinant for target engagement in the most advanced programs.

Orexin receptor Cystic fibrosis KRAS G12C Patent analysis

Optimal Scientific and Industrial Application Scenarios for 1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate


CNS Drug Discovery: Synthesis of Orexin Receptor Modulators Incorporating the 4,4-Difluoropyrrolidine Core

The compound serves as a key intermediate for preparing orexin receptor modulators, where the 4,4-difluoro motif enhances metabolic stability and the Boc/ethyl ester orthogonal protection allows sequential functionalization at N1 and C3 positions [1]. The LogP of 1.789 and high Fsp3 of 0.833 make it suitable for CNS drug design, where balanced lipophilicity and three-dimensionality are required for blood-brain barrier penetration. Following Boc deprotection, the free amine can be acylated, sulfonylated, or reductively aminated, while the ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol for further diversification [2].

Antiviral Protease Inhibitor Development: 4,4-Difluoropyrrolidine as a Proline Bioisostere

The 4,4-difluoropyrrolidine scaffold functions as a conformationally constrained proline analog, where the gem-difluoro substitution mimics the stereoelectronic effects of the proline ring pucker while resisting oxidative metabolism [1]. The target compound provides a protected form that can be incorporated into peptide or peptidomimetic sequences via standard coupling after Boc removal and ester hydrolysis. This application is particularly relevant for SARS-CoV-2 protease inhibitor programs, where fluorinated proline analogs have been employed to improve potency and pharmacokinetic profiles [2].

Parallel Library Synthesis: Orthogonal Protection Strategy for Diversity-Oriented Synthesis

The combination of N-Boc and ethyl ester protecting groups enables sequential, high-yielding functionalization in parallel synthesis workflows. The Boc group can be removed with TFA/DCM and the resulting amine diversified via amide coupling, sulfonamide formation, or reductive amination. Subsequently, the ethyl ester can be hydrolyzed (LiOH, THF/H2O) to the corresponding carboxylic acid (CAS 1196145-11-5) for further amide bond formation [1]. This orthogonal strategy allows for the generation of structurally diverse compound libraries from a single starting material, with the 4,4-difluoro substitution providing a consistent pharmacokinetic handle across the library [2].

KRAS G12C Inhibitor Fragment Elaboration: Installation of the 4,4-Difluoropyrrolidine Scaffold into Oncology Candidates

The 4,4-difluoropyrrolidine-1,3-dicarboxylate scaffold appears in patent families related to KRAS inhibition, where the gem-difluoro group contributes to target binding through stereoelectronic effects and the pyrrolidine ring provides conformational constraint [1]. The target compound, after Boc deprotection and ester hydrolysis, can be elaborated into spirocyclic or bridged KRAS inhibitor cores via amide coupling or cyclization reactions. The ethyl ester offers a practical advantage over the methyl ester in terms of stability during storage and handling in multi-step synthetic sequences [2].

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